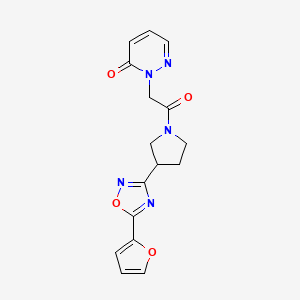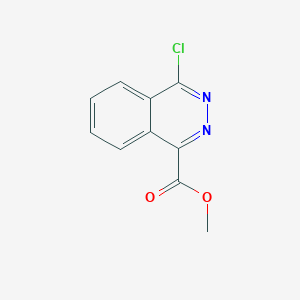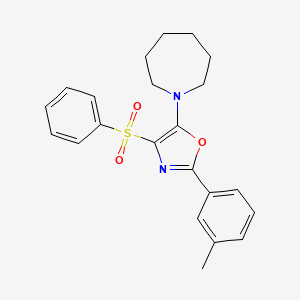
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, also known as AZTO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZTO belongs to the class of oxazole compounds and has been studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole in lab experiments is its broad range of biological activities. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a versatile compound for studying various biological processes. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative disorders.
One of the limitations of using 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole in lab experiments is its potential toxicity. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile. Additionally, the mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. One potential direction is the development of new drugs based on the structure of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. The broad range of biological activities exhibited by 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Another potential direction is the study of the mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. Further studies are needed to determine the precise molecular targets of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole and how it exerts its biological effects. This information could be useful in designing more targeted drugs based on the structure of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Finally, the study of the toxicity of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is an important future direction. Further studies are needed to determine the safety profile of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole and its potential side effects. This information could be useful in determining the potential clinical applications of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Conclusion
In conclusion, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole exhibits a broad range of biological activities, including anticancer, antifungal, and antibacterial activities, making it a versatile compound for studying various biological processes. Further studies are needed to determine the precise mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, its toxicity profile, and its potential clinical applications.
Métodos De Síntesis
The synthesis of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole involves the reaction of 2-methyl-4-(m-tolyl)oxazole with 1-azepanamine and phenylsulfonyl chloride. This reaction results in the formation of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, which can be purified by recrystallization. The synthesis method has been optimized to achieve high yields and purity of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Aplicaciones Científicas De Investigación
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-10-9-11-18(16-17)20-23-21(28(25,26)19-12-5-4-6-13-19)22(27-20)24-14-7-2-3-8-15-24/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZJJSJXBLVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


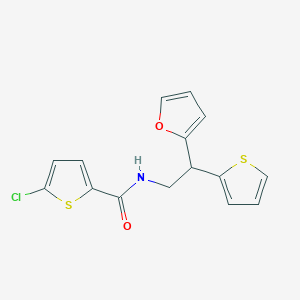


![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
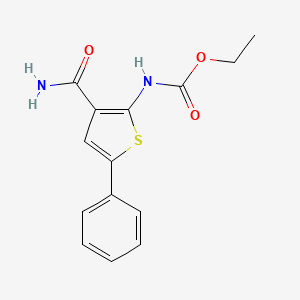
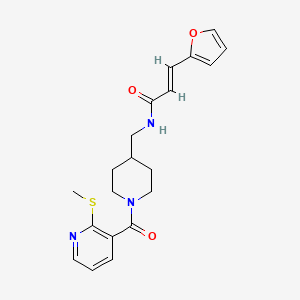
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)


![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)
